Cas no 638168-56-6 (2-chloro-6-methyl-N-propylpyrimidin-4-amine)

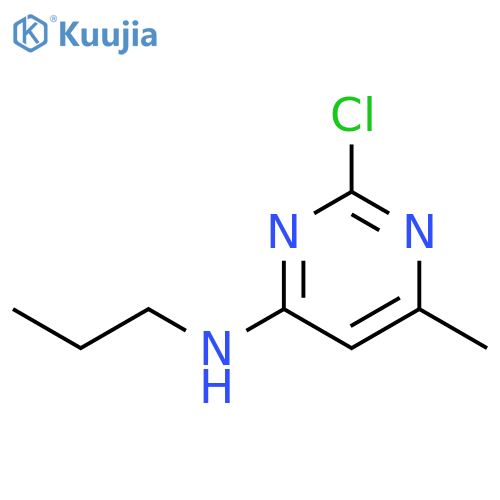

638168-56-6 structure

商品名:2-chloro-6-methyl-N-propylpyrimidin-4-amine

CAS番号:638168-56-6

MF:C8H12ClN3

メガワット:185.653980255127

CID:1659534

2-chloro-6-methyl-N-propylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinamine, 2-chloro-6-methyl-N-propyl-

- 2-chloro-6-methyl-N-propylpyrimidin-4-amine

-

- インチ: 1S/C8H12ClN3/c1-3-4-10-7-5-6(2)11-8(9)12-7/h5H,3-4H2,1-2H3,(H,10,11,12)

- InChIKey: AGRLYCZKAKXAQZ-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC(C)=CC(NCCC)=N1

計算された属性

- せいみつぶんしりょう: 185.07216

じっけんとくせい

- 密度みつど: 1.185±0.06 g/cm3(Predicted)

- ふってん: 119 °C(Press: 1.5 Torr)

- PSA: 37.81

- 酸性度係数(pKa): 3.24±0.10(Predicted)

2-chloro-6-methyl-N-propylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F8883-0815-2.5g |

2-chloro-6-methyl-N-propylpyrimidin-4-amine |

638168-56-6 | 95%+ | 2.5g |

$706.0 | 2023-09-05 | |

| Life Chemicals | F8883-0815-5g |

2-chloro-6-methyl-N-propylpyrimidin-4-amine |

638168-56-6 | 95%+ | 5g |

$1059.0 | 2023-09-05 | |

| TRC | C197926-500mg |

2-Chloro-6-methyl-N-propylpyrimidin-4-amine |

638168-56-6 | 500mg |

$ 320.00 | 2022-04-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643935-2.5g |

2-Chloro-6-methyl-N-propylpyrimidin-4-amine |

638168-56-6 | 98% | 2.5g |

¥20472.00 | 2024-05-05 | |

| TRC | C197926-100mg |

2-Chloro-6-methyl-N-propylpyrimidin-4-amine |

638168-56-6 | 100mg |

$ 95.00 | 2022-04-01 | ||

| Life Chemicals | F8883-0815-1g |

2-chloro-6-methyl-N-propylpyrimidin-4-amine |

638168-56-6 | 95%+ | 1g |

$353.0 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643935-1g |

2-Chloro-6-methyl-N-propylpyrimidin-4-amine |

638168-56-6 | 98% | 1g |

¥12532.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643935-500mg |

2-Chloro-6-methyl-N-propylpyrimidin-4-amine |

638168-56-6 | 98% | 500mg |

¥9751.00 | 2024-05-05 | |

| Life Chemicals | F8883-0815-0.5g |

2-chloro-6-methyl-N-propylpyrimidin-4-amine |

638168-56-6 | 95%+ | 0.5g |

$335.0 | 2023-09-05 | |

| Life Chemicals | F8883-0815-10g |

2-chloro-6-methyl-N-propylpyrimidin-4-amine |

638168-56-6 | 95%+ | 10g |

$1483.0 | 2023-09-05 |

2-chloro-6-methyl-N-propylpyrimidin-4-amine 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

638168-56-6 (2-chloro-6-methyl-N-propylpyrimidin-4-amine) 関連製品

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量